molecular formula C12H15NO3 B2670782 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide CAS No. 1225286-95-2

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Numéro de catalogue B2670782
Numéro CAS: 1225286-95-2
Poids moléculaire: 221.256
Clé InChI: CCSFISGAVYKHOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a chemical compound with the empirical formula C12H15NO3 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) to yield various derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(CCC)NC1=CC2=C(C=C1)OCCO2 .

Applications De Recherche Scientifique

Anticonvulsant Agents

Research has been focused on the design and synthesis of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. These hybrids incorporate chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide, aiming to create compounds with broad spectra of activity across preclinical seizure models. Initial screenings have identified several compounds that demonstrated significant protection against seizures, showcasing their potential as novel anticonvulsant agents (Kamiński et al., 2015).

Antitumor Activity

The synthesis and evaluation of new 3-benzyl-4(3H)quinazolinone analogues have been explored for their antitumor activity. Some compounds in this series have shown remarkable broad-spectrum antitumor activity, with potency significantly higher than the positive control 5-FU. These findings highlight the potential of 3-benzyl-4(3H)quinazolinone analogues as potent antitumor agents, suggesting their utility in the development of new therapeutic options for cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

Antibacterial and Antifungal Agents

Compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine have been evaluated for their antimicrobial and antifungal activities. Some derivatives exhibited suitable antibacterial and antifungal potential, making them valuable therapeutic agents for treating infectious diseases. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Abbasi et al., 2020).

Anti-inflammatory Pharmaceuticals

The development of NOSH-Aspirin, a novel hybrid releasing both nitric oxide and hydrogen sulfide, represents a new class of anti-inflammatory pharmaceuticals. This compound has been synthesized and evaluated for its cell growth inhibitory properties, demonstrating significant potency without cellular toxicity. Its anti-inflammatory properties, comparable to aspirin, underscore its potential as a therapeutic agent for treating inflammatory conditions (Kodela et al., 2012).

Urease Inhibition

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and screened for their in vitro inhibitory potential against urease enzyme. These compounds have been found to be potent inhibitors, with one molecule inhibiting the enzyme competitively. This research provides valuable insights into the development of new therapeutic agents for treating diseases associated with urease activity (Nazir et al., 2018).

Orientations Futures

The future directions for “4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” and similar compounds could involve further exploration of their potential therapeutic effects, given their reported enzyme inhibitory and antibacterial activities .

Propriétés

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSFISGAVYKHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.